Carvedilol phosphate anhydrous

Descripción

Contextualization of the Compound as an Active Pharmaceutical Ingredient (API)

Carvedilol phosphate anhydrous is the non-hydrated, phosphate salt form of carvedilol. solitekpharma.comnih.gov Carvedilol itself is a nonselective beta-adrenergic antagonist with alpha-1 adrenergic blocking activity. google.comomicsonline.orgchemsrc.com In the pharmaceutical industry, the solid-state properties of an active pharmaceutical ingredient (API) are of critical importance as they can significantly influence the drug's performance and manufacturability. solitekpharma.comgoogle.com Carvedilol phosphate is utilized as an API in various pharmaceutical formulations. pharmacompass.com The phosphate salt form of carvedilol was developed to improve upon the properties of the carvedilol free base, with research focusing on aspects like solubility and stability. google.com

The existence of different solid forms of the same API is a phenomenon known as polymorphism. solitekpharma.comnih.gov These different forms, which can include anhydrous crystals, hydrates (containing water within the crystal structure), and solvates (containing other solvents), can exhibit distinct physicochemical properties. nih.govresearchgate.net For an API like carvedilol phosphate, understanding and controlling its solid form is a crucial aspect of drug development to ensure consistent product quality and therapeutic efficacy. researchgate.net

Rationale for Dedicated Academic Research on this compound

Dedicated academic and industrial research into this compound is driven by the significant impact that the solid form of an API has on its therapeutic performance and manufacturability. nih.gov The primary rationale for this focused research can be broken down into several key areas:

Impact on Physicochemical Properties: Different crystalline forms, including the anhydrous state, can possess varying solubility, dissolution rates, and stability. solitekpharma.comnih.gov For instance, an anhydrous form might have different solubility compared to its hydrated counterparts, which can directly affect the bioavailability of the drug. contractpharma.com Research aims to identify the most suitable form for a desired therapeutic outcome.

Polymorphism and Stability: The existence of multiple polymorphic forms of an API necessitates thorough investigation to identify the most thermodynamically stable form under various conditions of temperature and humidity. nih.govresearchgate.net The use of a metastable form could lead to its conversion to a more stable, and potentially less soluble, form during storage, which could alter the drug's efficacy. nih.gov A notable case in the pharmaceutical industry that highlights the importance of this is ritonavir, where the unexpected appearance of a more stable polymorph after the drug was marketed led to significant issues. solitekpharma.com

Intellectual Property and Innovation: The discovery of new crystalline forms, such as a novel anhydrous polymorph, can be patentable, providing a basis for intellectual property protection. nih.gov This encourages ongoing research into the solid-state chemistry of existing APIs.

Processability and Formulation: The physical properties of the API, such as crystal habit and flowability, are influenced by its solid form and are critical for the development of a robust manufacturing process for the final dosage form. google.com

The discovery and characterization of new forms of a pharmaceutically useful compound like carvedilol phosphate provide an opportunity to enhance the performance characteristics of the resulting pharmaceutical product. google.com

Evolution of Research Themes and Methodologies Pertaining to the Compound

The investigation of this compound has benefited from the broader evolution of solid-state characterization techniques in the pharmaceutical sciences. americanpharmaceuticalreview.com The research themes have progressed from simple identification to a more in-depth understanding of the compound's structural and physical properties, employing an array of sophisticated analytical methods.

Initially, research focused on the synthesis and identification of different salt forms of carvedilol, including the phosphate salt, to find a form with improved properties over the free base. google.com This was followed by the discovery and characterization of various crystalline forms, including hydrates, solvates, and anhydrous polymorphs. google.comgoogleapis.com

The methodologies used to study these forms have also evolved in their complexity and application:

Early Stage Characterization: Basic techniques like melting point determination and elemental analysis were foundational.

Advanced Solid-State Analysis: The use of techniques that provide detailed information about the crystalline structure and thermal properties became standard. These include:

X-Ray Powder Diffraction (XRPD): This has been a cornerstone technique for identifying and distinguishing different crystalline forms, as each form produces a unique diffraction pattern. solitekpharma.comomicsonline.orgamericanpharmaceuticalreview.com The development of high-throughput XRPD has further accelerated the screening for new polymorphs.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to obtain "fingerprint" spectra of different solid forms, providing information on molecular vibrations and intermolecular interactions, such as hydrogen bonding. google.comamericanpharmaceuticalreview.com

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is employed to measure thermal transitions like melting points and to study phase transformations between different forms. solitekpharma.comomicsonline.org Thermogravimetric Analysis (TGA) is used to determine the presence and amount of water or other solvents in the crystal structure, which is crucial for distinguishing between anhydrous and hydrated forms. google.comgoogle.com

In-depth Structural and Property Analysis: More recently, advanced techniques are being utilized for a more comprehensive understanding:

Solid-State Nuclear Magnetic Resonance (SSNMR): SSNMR has emerged as a powerful tool for characterizing the solid state, offering detailed information about the local molecular environment within the crystal lattice. americanpharmaceuticalreview.comtandfonline.com It can be used to distinguish between polymorphs and to study molecular-level interactions.

Dynamic Vapor Sorption (DVS): This technique is used to assess the hygroscopicity of a solid form and its stability under varying humidity conditions. omicsonline.org

Computational Modeling: The use of computational methods to predict the existence and properties of different polymorphs is also becoming more common in pharmaceutical research. pharmtech.com

This evolution in methodologies has enabled a more robust and detailed characterization of this compound, contributing to the development of stable and effective pharmaceutical products.

Detailed Research Findings

A novel anhydrous crystalline form of carvedilol dihydrogen phosphate, designated as Form A, has been identified and characterized. google.com

Physicochemical Characterization of this compound (Form A)

| Property | Method | Finding | Reference |

| Crystalline Structure | X-Ray Powder Diffraction (PXRD) | Characterized by a specific PXRD pattern with distinct peaks. | google.com |

| Molecular Structure | Fourier-Transform Infrared (FT-IR) Spectroscopy | Exhibits a characteristic FT-IR spectrum with specific absorption bands. | google.com |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Shows a weight loss in the range of about 0.4% to 1.3% between 25 °C and 200 °C, consistent with an anhydrous form. | google.com |

X-Ray Powder Diffraction (PXRD) Data for this compound (Form A)

| Angle (2θ°) |

| 6.50 |

| 7.06 |

| 9.65 |

| 12.99 |

| 13.66 |

| 14.97 |

| 15.84 |

| 17.69 |

| 18.15 |

| 18.44 |

| 18.92 |

| 19.58 |

| 20.22 |

| 20.94 |

| 22.10 |

| 23.10 |

| 23.58 |

| 24.53 |

| 25.10 |

| 27.51 |

| 28.32 |

| (Data sourced from patent WO2008093350A1) google.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound (Form A)

| Wavenumber (cm⁻¹) |

| ~3224 |

| ~3071 |

| ~2841 |

| ~1625 |

| ~1604 |

| ~1587 |

| ~1505 |

| ~1454 |

| ~1442 |

| ~1346 |

| ~1332 |

| ~1252 |

| ~1218 |

| (Data sourced from patent WO2008093350A1) google.com |

Propiedades

Número CAS |

374779-45-0 |

|---|---|

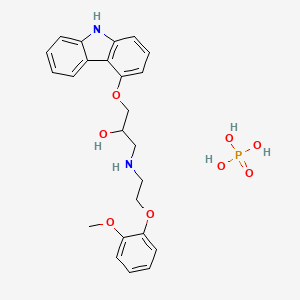

Fórmula molecular |

C24H29N2O8P |

Peso molecular |

504.5 g/mol |

Nombre IUPAC |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid |

InChI |

InChI=1S/C24H26N2O4.H3O4P/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;1-5(2,3)4/h2-12,17,25-27H,13-16H2,1H3;(H3,1,2,3,4) |

Clave InChI |

XCPXNPBILMXKNX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |

SMILES canónico |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.OP(=O)(O)O |

Origen del producto |

United States |

Synthetic Pathways and Chemical Derivations

Advanced Synthetic Methodologies for Carvedilol Base Precursors

The formation of the carvedilol base relies on the coupling of two primary precursors: 4-(oxiran-2-ylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine. Advances in synthetic chemistry have led to refined methods for producing these key intermediates.

Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole: This precursor is typically synthesized from 4-hydroxycarbazole and an epoxy-containing reagent like epichlorohydrin. connectjournals.com A common method involves the reaction of 4-hydroxycarbazole with epichlorohydrin in the presence of a base. connectjournals.com For instance, 4-hydroxycarbazole can be treated with sodium hydroxide in water and DMSO, followed by the addition of epichlorohydrin to yield the desired product. connectjournals.com An alternative approach involves refluxing 4-hydroxycarbazole with (R)-(-)-epichlorohydrin and potassium carbonate in a solvent like isopropyl alcohol (IPA) to produce the optically active (S)-(+)-4-(oxiran-2-ylmethoxy)-9H-carbazole, a crucial intermediate for the synthesis of the S-enantiomer of carvedilol. nih.gov

Synthesis of 2-(2-methoxyphenoxy)ethylamine: The synthesis of this side-chain precursor has evolved to improve safety and efficiency. Older methods often involved hazardous reagents like liquid ammonia or multi-step processes with toxic intermediates. google.com A more advanced and industrially viable process involves the reaction of an ortho-substituted phenol, such as guaiacol, with a 2-alkyloxazoline, like 2-methyloxazoline. google.com This reaction, when heated, produces an N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide intermediate with good yield. google.com This intermediate is then hydrolyzed using a mineral acid like hydrochloric acid (HCl) to yield 2-(2-methoxyphenoxy)ethylamine. google.com This method avoids the use of more hazardous materials and simplifies the production process. google.com This amine is a key component used in the subsequent ring-opening reaction of the epoxide precursor. chemicalbook.com

Phosphorylation Strategies for Carvedilol Phosphate Anhydrous

The conversion of carvedilol free base to its phosphate salt is a critical step that enhances the compound's properties. The formation of the anhydrous phosphate salt requires specific conditions to prevent the incorporation of water molecules, which can lead to the formation of hydrated forms like the sesquihydrate. google.com

The general strategy involves reacting the carvedilol base with phosphoric acid in a suitable solvent system. One patented method for producing a hydrated form involves suspending carvedilol in a mixture of a water-miscible organic solvent, such as isopropanol (IPA), and water. google.com To this suspension, an aqueous solution of phosphoric acid is slowly added, leading to the crystallization of carvedilol phosphate sesquihydrate. google.com

To obtain the desired This compound , the reaction must be conducted under strictly anhydrous conditions. This involves the use of anhydrous solvents and anhydrous phosphoric acid. The selection of the solvent is crucial to control the solubility of both the starting material and the final product, thereby facilitating the crystallization of the pure anhydrous salt. While specific patented methods for the direct synthesis of the anhydrous form are proprietary, the fundamental chemical principle remains the reaction between the secondary amine group of the carvedilol base and phosphoric acid to form the dihydrogen phosphate salt. pharmaffiliates.com

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is essential for maximizing yield and minimizing impurity formation throughout the synthesis of carvedilol and its phosphate salt. Key parameters include temperature, solvent choice, reactant ratios, and the use of protecting groups.

The table below summarizes the influence of various parameters on the synthesis.

| Parameter | Condition | Effect on Yield and Purity | Reference |

| Reactant Ratio | High molar excess of amine precursor | Reduces bis-impurity formation but is uneconomical. | googleapis.com |

| Protecting Groups | Acetyl or TBDMS protection of the chlorohydrin intermediate | Minimizes formation of bis-impurity, leading to higher purity and improved overall yield. | derpharmachemica.com |

| Solvent | Use of water as a solvent in the reaction of epoxy carbazole and benzyl-protected amine | Simplifies the process and provides good yield for the protected carvedilol intermediate. | google.com |

| Temperature | Refluxing during precursor synthesis | Drives the reaction to completion, but must be controlled to prevent side reactions. | nih.govgoogleapis.com |

| Base | Use of K₂CO₃ in precursor synthesis | Acts as a suitable base for the condensation reaction, facilitating the formation of the ether linkage. | derpharmachemica.com |

Comparative Analysis of Novel and Established Synthesis Techniques

Several synthetic strategies for carvedilol have been reported, from the initial established methods to more novel approaches designed to improve efficiency and purity. A comparative analysis highlights the advantages and disadvantages of these different routes.

Novel techniques have been developed to circumvent this issue. One approach involves the use of a protected amine precursor, such as N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine. google.com This protected amine reacts with the epoxide, and the resulting intermediate, benzyl carvedilol, is then debenzylated via catalytic hydrogenation to yield carvedilol. google.com This method introduces additional steps but can provide a cleaner product. Another novel approach focuses on protecting the intermediate halohydrin with an acetyl or TBDMS group, which effectively prevents the formation of the bis-impurity. derpharmachemica.com

The following table provides a comparative analysis of these synthetic techniques.

| Feature | Established Synthesis (Direct Condensation) | Novel Synthesis (via Protected Intermediates) |

| Core Reaction | Direct reaction of epoxide precursor with amine precursor. derpharmachemica.com | Reaction with a protected amine or use of a protected chlorohydrin intermediate. derpharmachemica.comgoogle.com |

| Impurity Profile | High potential for bis-impurity formation (up to 40%). derpharmachemica.com | Significantly reduced or eliminated formation of the bis-impurity. derpharmachemica.com |

| Process Complexity | Fewer steps but requires extensive purification. | More synthetic steps (protection/deprotection) but simpler purification. google.com |

| Overall Yield | Lower effective yield due to impurity formation and loss during purification. derpharmachemica.com | Potentially higher overall yield due to cleaner reaction profile. derpharmachemica.com |

| Economic Viability | Can be uneconomical if a large excess of amine is used to control impurities. googleapis.com | The cost of additional reagents and steps must be balanced against improved yield and purity. |

Solid-state Chemistry and Polymorphism of Carvedilol Phosphate Anhydrous

Crystalline Forms of Carvedilol Phosphate Anhydrous

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. google.com This variation in molecular conformation and packing can lead to significant differences in properties such as solubility, melting point, and stability.

Research into the solid-state landscape of carvedilol phosphate has led to the identification of novel anhydrous crystalline forms. One such form, designated as Form A, has been identified as a novel anhydrous crystalline form of carvedilol dihydrogen phosphate. google.com This form is characterized by a water content of less than 1.3%. google.com The identification of new polymorphic forms relies on a suite of analytical techniques, primarily Powder X-ray Diffraction (PXRD), which probes the long-range order of the crystal lattice. google.comgoogle.com

The characterization of Form A involves distinct analytical data:

Powder X-ray Diffraction (PXRD): The PXRD pattern of Form A shows characteristic peaks at specific 2-theta (2θ) angles, distinguishing it from other solid forms of carvedilol phosphate. One patent describes Form A with key peaks at approximately 6.50, 7.06, 9.65, 12.99, 13.66, and 14.97 degrees 2θ. google.com Another report characterizes a crystalline Form A with peaks at about 5.8, 6.7, 16.2, 20.4, and 26.0 degrees 2θ. google.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides information about the chemical bonding and functional groups within the molecule. For Form A, characteristic absorption bands are observed at approximately 3224, 3071, 1625, 1604, 1587, and 1505 cm⁻¹. google.com

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability and phase transitions. The TGA for Form A indicates a weight loss of about 0.4% to 1.3% between 25°C and 200°C, consistent with an anhydrous structure. google.com The DSC curve for a Form A shows an endotherm with an onset at about 79°C and a peak at about 95°C, followed by another endotherm with an onset at about 157°C and a peak at about 165°C. google.com

Table 1: Characterization Data for Anhydrous Crystalline Form A of Carvedilol Dihydrogen Phosphate

| Analytical Technique | Characteristic Data Points | Source |

|---|---|---|

| PXRD (2θ values) | 6.50, 7.06, 9.65, 12.99, 13.66, 14.97, 15.84, 17.69, 18.15, 18.44, 18.92, 19.58, 20.22, 20.94, 22.10, 23.10, 23.58, 24.53, 25.10, 27.51, 28.32 | google.com |

| FT-IR (cm⁻¹) | 3224, 3071, 2841, 1625, 1604, 1587, 1505, 1454, 1442, 1346, 1332, 1252, 1218 | google.com |

| TGA (% weight loss) | 0.4% to 1.3% (between 25°C and 200°C) | google.com |

The elucidation of a crystal structure provides a definitive understanding of the three-dimensional arrangement of molecules. For anhydrous polymorphs of carvedilol phosphate, structure elucidation is primarily achieved through the analysis of PXRD and solid-state NMR (ssNMR) data, especially when suitable single crystals for X-ray diffraction are not available. google.com

Patents have described numerous crystalline forms of carvedilol dihydrogen phosphate, designated with letters such as F, L, N, O, P, and R, each defined by a unique PXRD pattern and, in some cases, by ssNMR spectra. google.comgoogle.com For example:

Form L is characterized by PXRD reflections at about 4.6, 7.5, 8.7, 11.6, and 15.6 degrees 2θ. google.com

Form R is identified by reflections at about 5.8, 11.8, 16.8, 18.6, and 23.2 degrees 2θ. google.comgoogle.com

Form F1 shows reflections at about 7.6, 9.8, 10.9, 21.2, and 25.0 degrees 2θ. google.com

These distinct diffraction patterns confirm that the forms are genuinely different polymorphs, each with a unique crystal packing arrangement. Solid-state NMR serves as a powerful complementary technique, providing information on the local chemical environment of atoms (like ¹³C and ³¹P) within the crystal lattice, which can differ between polymorphs. googleapis.comgoogle.com

Crystal engineering is the rational design of new solids with desired physicochemical properties by understanding and utilizing intermolecular interactions. researchgate.net For pharmaceutical materials, this approach is used to create novel crystalline forms, such as co-crystals or different polymorphs, to modulate properties like solubility and stability. researchgate.netpensoft.net

While specific literature on crystal engineering for anhydrous carvedilol phosphate is limited, the principles can be applied. The approach involves studying the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. researchgate.net By systematically varying crystallization conditions (e.g., solvent, temperature) or introducing co-formers, it is possible to target the formation of specific anhydrous polymorphs. researchgate.netpensoft.net Studies on carvedilol free base have shown that different polymorphs (Form II and Form III) have distinct surface chemistries and topographies, which influences properties like dissolution. pharmaexcipients.com This highlights how controlling the crystal structure at a molecular level can have macroscopic consequences, a central tenet of crystal engineering that is applicable to the anhydrous phosphate salt.

Crystallographic Analysis and Structure Elucidation of Anhydrous Forms

Amorphous Forms of Carvedilol Phosphate

In contrast to the ordered structure of crystalline materials, amorphous forms lack long-range molecular order. nih.gov This higher-energy, disordered state often leads to enhanced apparent solubility and dissolution rates, although it can also present challenges related to physical instability and recrystallization. nih.govwipo.int

Several methods have been developed to produce amorphous carvedilol phosphate, each aiming to disrupt the crystal lattice and prevent its re-formation.

Spray Drying: This technique involves dissolving carvedilol base or carvedilol phosphate in a suitable solvent system, followed by atomizing the solution into a hot drying gas. google.com The rapid evaporation of the solvent leaves behind the solid drug in an amorphous state. Suitable solvents include water-miscible cyclic ethers (like tetrahydrofuran) or aliphatic nitriles (like acetonitrile), sometimes in combination with water. google.com

Mechanical Grinding/Milling: Amorphous carvedilol phosphate can be prepared by subjecting the crystalline form to high mechanical stress, such as in a ball mill. nih.govresearchgate.net The process involves grinding the crystalline material for specific cycles, with the input of mechanical energy causing the disruption of the crystal lattice. nih.govnih.gov

Precipitation from Solution: An amorphous form can also be generated by dissolving carvedilol or a salt thereof in a solvent and then adding an anti-solvent or rapidly changing conditions (e.g., cooling) to induce precipitation. google.comepo.org For instance, dissolving carvedilol in a solvent like acetonitrile, adding phosphoric acid, and then allowing the mixture to cool can yield amorphous carvedilol dihydrogen phosphate. epo.org

Table 2: Summary of Preparation Methodologies for Amorphous Carvedilol Phosphate

| Methodology | Description | Source |

|---|---|---|

| Spray Drying | A solution of carvedilol phosphate is atomized into a hot air stream, leading to rapid solvent evaporation and formation of amorphous particles. | google.com |

| Mechanical Grinding | Crystalline carvedilol phosphate is ground in a high-energy mill (e.g., ball mill) to mechanically induce a solid-state transformation to the amorphous form. | nih.govresearchgate.netnih.gov |

| Solution Precipitation | Carvedilol is dissolved in an organic solvent, phosphoric acid is added, and the resulting amorphous salt is precipitated, often by cooling or adding an anti-solvent. | google.comepo.org |

Solid-state amorphization refers to the process of converting a crystalline material into its amorphous form without going through a liquid or gaseous phase. Mechanical grinding is a primary example of such a process. nih.gov The mechanism involves the introduction of significant mechanical energy into the crystalline solid. This energy creates defects and dislocations in the crystal lattice. As milling continues, the accumulation of these defects leads to the complete collapse of the long-range periodic order, resulting in a disordered, amorphous structure. nih.govresearchgate.net

The success of the amorphization process is confirmed by analytical techniques. The sharp, defined peaks in the PXRD pattern of the crystalline material are replaced by a broad, diffuse "halo" in the amorphous form, indicating the absence of crystallinity. researchgate.netnih.gov Similarly, in DSC analysis, the sharp endothermic peak corresponding to the melting of the crystalline form disappears and is often replaced by a subtle glass transition (Tg) event, which is characteristic of amorphous materials. nih.govresearchgate.netnih.gov

Physicochemical Behavior of Amorphous States in Research Contexts

The amorphous form of carvedilol phosphate presents distinct physicochemical properties when compared to its crystalline counterparts. Research indicates that amorphization, often achieved through mechanical processes such as grinding, results in a powder that lacks the long-range molecular order characteristic of crystals. nih.govresearchgate.netnih.gov This structural difference is readily identifiable through various analytical techniques.

The identity of amorphous carvedilol phosphate is commonly confirmed by powder X-ray diffraction (PXRD), which shows a characteristic "halo effect" instead of the sharp Bragg peaks seen in crystalline forms. researchgate.netnih.gov Thermal analysis using Differential Scanning Calorimetry (DSC) further distinguishes the amorphous state by the absence of a sharp melting endotherm; instead, a glass transition may be observed. researchgate.netnih.gov For instance, studies have noted the disappearance of a peak at approximately 160.5 °C in thermograms of the amorphous form, which is present in the crystalline material. researchgate.netnih.gov Changes in Fourier-Transform Infrared (FT-IR) spectra, such as the shifting or disappearance of characteristic bands, also serve as confirmation of the amorphous state. researchgate.netnih.gov

A notable and somewhat divergent property of amorphous carvedilol phosphate is its aqueous solubility. Contrary to the general expectation that amorphous forms are more soluble than their crystalline equivalents, studies have shown that amorphous carvedilol phosphate has a lower dissolution rate and solubility in aqueous media at both pH 1.2 and 6.8. nih.govresearchgate.netnih.govmdpi.com This phenomenon is attributed to the potential formation of a hard film on the surface of the active pharmaceutical ingredient (API), which limits solvent wetting and reduces the effective contact surface area. mdpi.com

However, the physicochemical behavior of amorphous carvedilol phosphate can be significantly modified through formulation strategies. When prepared as a solid dispersion with hydrophilic polymers, its dissolution properties can be substantially improved. Research has shown that solid dispersions with excipients like Pluronic® F-127 can enhance the dissolution rate of the amorphous form, achieving solubility closer to that of the crystalline form. nih.govresearchgate.netnih.gov In contrast to its behavior in aqueous media, amorphous carvedilol phosphate exhibits enhanced solubility in organic solvents, which can be advantageous for processing during pharmaceutical formulation, potentially reducing the required solvent volume and processing time. google.com

Table 1: Comparative Physicochemical Properties of Amorphous Carvedilol Phosphate

| Property | Observation | Research Finding |

|---|---|---|

| Physical State | Amorphous solid | Lacks long-range molecular order. nih.govnih.gov |

| PXRD Pattern | Diffuse "halo" pattern | Confirms the absence of crystallinity. researchgate.netnih.gov |

| DSC Thermogram | Absence of sharp melting peak | Characterized by the disappearance of the endotherm seen at ~160.5°C in the crystalline form. researchgate.netnih.gov |

| Aqueous Solubility | Lower than crystalline form | Reduced dissolution rate observed at pH 1.2 and 6.8. nih.govmdpi.com |

| Solubility in Organic Solvents | Enhanced compared to crystalline form | Allows for reduced solvent use during processing. google.com |

| Dissolution in Solid Dispersion | Significantly improved | Formulations with polymers like Pluronic® F-127 enhance the dissolution rate. nih.govresearchgate.net |

Solvates and Hydrates of Carvedilol Phosphate (for comparative research)

Carvedilol phosphate is known to form various crystalline structures that incorporate solvent molecules, known as solvates, or water molecules, known as hydrates. googleapis.comunpad.ac.id These forms, sometimes referred to as pseudopolymorphs, are distinct solid phases with unique crystal lattices and physicochemical properties. unpad.ac.idnih.gov The presence of solvent molecules within the crystal structure can affect thermodynamic properties, solubility, dissolution rate, and stability. nih.gov Understanding these forms is crucial for a comprehensive view of the solid-state behavior of carvedilol phosphate.

Characterization of Carvedilol Phosphate Hydrates and Solvates

A variety of solvated and hydrated forms of carvedilol phosphate have been identified and characterized using an array of analytical methods. These include carvedilol dihydrogen phosphate hemihydrate, dihydrate, and methanol solvate. googleapis.com The differentiation of these forms relies on techniques that probe their unique crystal structures and thermal behaviors.

X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing these forms, as each possesses a unique diffraction pattern. For example, crystalline carvedilol dihydrogen phosphate hemihydrate (Form I) is identified by characteristic peaks at specific 2θ angles, such as 7.0°, 11.4°, and 15.9° (±0.2°). google.com Other forms, like the methanol solvate (Form III) and different dihydrates (Forms II and IV), also show distinct diffractograms. googleapis.com

Thermal Analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the desolvation process. TGA can quantify the amount of solvent or water in the crystal lattice by measuring weight loss upon heating. DSC can reveal endothermic peaks corresponding to the release of solvent and subsequent phase transitions. googleapis.comgoogle.com For instance, the DSC thermogram of a carvedilol phosphate sesquihydrate shows endothermic peaks for a two-step water release, followed by an exothermic peak corresponding to the transition to an anhydrous phase. google.com

Spectroscopic Techniques such as Fourier-Transform Raman (FT-Raman), Fourier-Transform Infrared (FT-IR), and solid-state Nuclear Magnetic Resonance (ssNMR) provide further structural confirmation. googleapis.comgoogle.com FT-Raman and FT-IR spectra show unique vibrational modes for each solvate and hydrate. googleapis.com Highly sensitive solid-state 13C and 31P NMR methods can confirm the chemical structure in the solid state and distinguish between forms that may have similar XRPD patterns. google.comgoogle.com

Table 2: Analytical Characterization of Carvedilol Phosphate Solvates and Hydrates

| Crystal Form | Analytical Technique | Characteristic Features |

|---|---|---|

| Hemihydrate (Form I) | XRPD | Characteristic peaks at 2θ angles of 7.0°, 11.4°, 15.9° (±0.2°). google.com |

| Dihydrate (Form II) | FT-IR / FT-Raman | Unique spectra provided in patent literature. googleapis.com |

| Methanol Solvate (Form III) | Thermal Analysis (TGA/DSC) | Shows characteristic solvent loss upon heating. googleapis.com |

| Dihydrate (Form IV) | XRPD | Distinct powder diffractogram from other forms. googleapis.com |

| Various Polymorphs | Solid-State NMR (13C & 31P) | Defines forms by clear and distinct differences in chemical shifts. google.comgoogle.com |

Understanding Anhydrate-to-Hydrate Transformation Kinetics

The transformation between anhydrous and hydrated forms of a pharmaceutical solid is a critical factor in its stability, processing, and storage. The kinetics of this transformation are influenced by environmental factors such as temperature and relative humidity (RH). researchgate.net

Studies on carvedilol phosphate have investigated its moisture sorption-desorption characteristics to understand these kinetics. The sorption and desorption isotherms were determined at various temperatures (20°C, 30°C, and 40°C) and were found to be sigmoidal (Type II), which is common for many pharmaceutical materials. researchgate.net This indicates that the rate of water adsorption and desorption is dependent on the temperature. researchgate.net The kinetics of the anhydrate-to-hydrate transformation can be influenced not only by compound-specific properties but also by external factors like the presence of seeds and the degree of agitation in an aqueous environment. acs.org

The isosteric heat of sorption, a thermodynamic parameter, has been calculated for carvedilol phosphate and was observed to decrease as the moisture content increased. researchgate.net This data is valuable for understanding the energy requirements associated with water uptake and for optimizing drying and storage conditions to prevent unwanted phase transformations. researchgate.net Thermal analysis has also identified an exothermic peak in a DSC thermogram corresponding to the transition from a hydrated phase to an anhydrous phase, providing further insight into the energetics of the transformation. google.com

Influence of Solvent Systems on Crystal Forms

The choice of solvent system during crystallization is a determining factor in which solid form of carvedilol phosphate is produced. Different solvents and solvent mixtures can lead to the isolation of distinct polymorphs, hydrates, or solvates by influencing the nucleation and growth of specific crystal lattices. researchgate.net

Research and patent literature provide specific examples of this influence:

Crystallization of carvedilol from methanol has been shown to yield a specific polymorph (Form III). researchgate.net

Using ethyl acetate as a solvent can result in the formation of a hydrate. researchgate.net

The preparation of carvedilol dihydrogen phosphate dihydrate can be achieved by slurrying another form (Form I) in an acetone/water mixture for several days. google.com

Similarly, a methanol solvate can be prepared by slurrying Form I in methanol . google.com

The formation of novel ethanol-solvated salts has also been reported, highlighting the ability of alcohols to become incorporated into the crystal structure. nih.gov

These findings demonstrate that controlling the solvent environment is a key strategy for selectively isolating a desired solid form of carvedilol phosphate, thereby controlling its physical and pharmaceutical properties.

Table 3: Influence of Solvent on the Resulting Crystal Form of Carvedilol Phosphate

| Solvent System | Resulting Solid Form | Reference |

|---|---|---|

| Methanol | Polymorph III | researchgate.net |

| Ethyl Acetate | Hydrate | researchgate.net |

| Acetone / Water (slurry) | Dihydrate | google.com |

| Methanol (slurry) | Methanol Solvate | google.com |

| Ethanol | Ethanol-solvated salt | nih.gov |

Advanced Analytical and Spectroscopic Characterization of Carvedilol Phosphate Anhydrous

X-ray Diffraction Techniques

X-ray diffraction is a cornerstone for the solid-state characterization of crystalline materials, offering insights into the atomic and molecular structure, identifying crystalline phases, and assessing purity.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is an indispensable technique for identifying the specific crystalline form (polymorph) of a pharmaceutical solid and verifying its phase purity. For carvedilol dihydrogen phosphate, a specific anhydrous crystalline form, designated as Form A, has been identified and characterized.

The PXRD pattern of the anhydrous Form A is distinguished by a unique set of diffraction peaks at specific two-theta (2θ) angles. These peaks serve as a fingerprint for this crystalline phase. According to patent literature, the characteristic PXRD peaks for anhydrous carvedilol dihydrogen phosphate Form A are observed at the following 2θ angles. google.com

| Characteristic PXRD Peaks for Carvedilol Dihydrogen Phosphate Anhydrous (Form A) |

| 2θ Angle (°) |

| 6.50 |

| 7.06 |

| 9.65 |

| 12.99 |

| 13.66 |

| 14.97 |

| 15.84 |

| 17.69 |

| 18.15 |

| 18.44 |

| 18.92 |

| 19.58 |

| 20.22 |

| 20.94 |

| 22.10 |

| 23.10 |

| 23.58 |

| 24.53 |

| 25.10 |

| 27.51 |

| 28.32 |

Data sourced from patent WO2008093350A1. All values are ±0.2 degrees two-theta. google.com

The presence of this distinct pattern confirms the identity of the anhydrous crystalline phase and can be used to differentiate it from other polymorphic or solvated forms, such as the hemihydrate or dihydrate.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including precise bond lengths, angles, and the three-dimensional arrangement of molecules within the crystal lattice.

While single-crystal X-ray diffraction has been successfully used to elucidate the structures of other forms of carvedilol, such as its free base polymorphs and its phosphate hemihydrate salt, detailed single-crystal structural data for carvedilol phosphate anhydrous is not extensively reported in publicly available scientific literature. The structural elucidation for related compounds, like the hemihydrate, has revealed complex arrangements and disorder within the crystal lattice, highlighting the challenges in obtaining suitable single crystals for analysis. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are critical for investigating the physical and chemical changes that a substance undergoes as a function of temperature. These methods are key to understanding the stability, hydration state, and thermal transitions of an API.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

While DSC is a standard method for characterizing pharmaceutical solids, specific DSC thermograms detailing the thermal transitions for the characterized anhydrous form of carvedilol phosphate (Form A) are not widely available in the literature. For other forms of carvedilol and its salts, DSC has been used to identify melting points and other endothermic or exothermic events. For instance, studies on the carvedilol free base have shown it melts at approximately 100 °C. researchgate.net However, without specific data for the anhydrous phosphate salt, a direct comparison of its thermal behavior is not possible.

Thermogravimetric Analysis (TGA) for Volatile Content and Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is particularly useful for determining the amount of volatile content (e.g., water or residual solvents) and assessing the thermal stability of a compound.

For the anhydrous crystalline Form A of carvedilol dihydrogen phosphate, TGA is a crucial tool to confirm its anhydrous nature. Studies show that this form exhibits a minimal weight loss upon heating, consistent with the absence of bound water molecules.

Data sourced from patent WO2008093350A1. google.com

This low level of mass loss distinguishes the anhydrous form from its hydrated counterparts, which would show a more significant weight loss corresponding to the stoichiometric amount of water. The analysis also provides information on the onset of thermal decomposition.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is a powerful technique for identifying functional groups and confirming the chemical structure and solid form of an API.

The FT-IR spectrum of anhydrous carvedilol dihydrogen phosphate (Form A) displays a unique pattern of absorption bands. These bands correspond to the vibrational frequencies of specific chemical bonds within the molecule. The characteristic absorption bands for Form A provide a spectroscopic fingerprint for its identification. google.com

| Characteristic FT-IR Bands for Carvedilol Dihydrogen Phosphate Anhydrous (Form A) |

| Wavenumber (cm⁻¹) |

| 3224 |

| 3071 |

| 2841 |

| 1625 |

| 1604 |

| 1587 |

| 1505 |

| 1454 |

| 1442 |

| 1346 |

| 1332 |

| 1252 |

| 1218 |

Data sourced from patent WO2008093350A1. google.com

These specific bands can be used for quality control purposes to ensure the correct solid form is present in a sample and to distinguish it from other forms. While FT-Raman spectroscopy is also a valuable tool for characterizing pharmaceutical polymorphs, specific Raman data for the anhydrous phosphate form is not as readily available as FT-IR data. googleapis.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Structure and Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for elucidating the molecular structure and intermolecular interactions within this compound. The FT-IR spectrum provides a unique fingerprint based on the vibrational modes of the molecule's functional groups.

A novel anhydrous crystalline form of carvedilol dihydrogen phosphate, designated as Form A, exhibits a specific FT-IR spectrum. google.com This analysis reveals characteristic absorption bands that are indicative of the compound's structure. google.com The presence of specific functional groups and their interactions within the crystal lattice can be identified through the position and intensity of these bands.

For instance, the FT-IR spectrum of one anhydrous form of carvedilol dihydrogen phosphate shows distinctive bands at approximately 3224, 3071, 2841, 1625, 1604, 1587, 1505, 1454, 1442, 1346, 1332, 1252, and 1218 cm⁻¹. google.com These bands correspond to various stretching and bending vibrations of the molecule's constituent parts. The band at 3335 cm⁻¹, related to the alcoholic -OH stretching, has been used to confirm the presence of carvedilol crystalline form II. mdpi.com

The formation of the phosphate salt introduces new vibrational modes and shifts existing ones compared to the free base. The protonation of the secondary amine group as a salt is a key feature that can be observed, which also contributes to the stability of the compound. googleapis.comgoogle.com Detailed analysis of the FT-IR spectrum allows for the differentiation between various polymorphic forms and solvates of carvedilol phosphate, such as hemihydrates and dihydrates, by highlighting differences in their hydrogen bonding networks. googleapis.comgoogle.com

Interactive Table: Characteristic FT-IR Bands for Anhydrous Carvedilol Dihydrogen Phosphate (Form A)

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) | Reference |

|---|---|---|

| 3224 | N-H/O-H stretching | google.com |

| 3071 | Aromatic C-H stretching | google.com |

| 2841 | Aliphatic C-H stretching | google.com |

| 1625 | C=C aromatic ring stretching | google.com |

| 1604 | C=C aromatic ring stretching | google.com |

| 1587 | C=C aromatic ring stretching | google.com |

| 1505 | Aromatic ring vibration | google.com |

| 1454 | CH₂ scissoring | google.com |

| 1442 | C-H bending | google.com |

| 1346 | C-N stretching | google.com |

| 1332 | C-O-C stretching | google.com |

| 1252 | P=O stretching | google.com |

| 1218 | P-O-C stretching | google.com |

FT-Raman Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR for analyzing the vibrational characteristics of this compound. Since the selection rules for Raman scattering differ from those for infrared absorption, FT-Raman can provide information on vibrations that are weak or absent in the FT-IR spectrum. This is particularly useful for examining non-polar bonds and symmetric vibrations within the molecule.

The FT-Raman spectra of carvedilol and its salts have been recorded in the region of 3500–100 cm⁻¹. researchgate.net Analysis of the Raman spectra of different forms of carvedilol phosphate, including anhydrous and hydrated forms, reveals distinct differences that aid in their identification and characterization. googleapis.comgoogle.com For example, the Raman peaks of amorphous and crystalline carvedilol are distinctly different, which allows for the detection of small crystalline particles in a formulation. researchgate.net

Interactive Table: Selected FT-Raman Data for Carvedilol

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) | Reference |

|---|---|---|

| ~1290 | C-C and C-N symmetric stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound at the atomic level. Solid-state NMR techniques are particularly important for characterizing the solid form of the drug.

Solid-State ¹³C NMR for Carbon Site Characterization and Polymorphism

Solid-state ¹³C NMR spectroscopy provides detailed information about the local chemical environment of each carbon atom in the carvedilol phosphate molecule. This technique is highly sensitive to the crystallographic environment, making it an excellent tool for identifying and distinguishing between different polymorphic forms. google.comgoogle.com

The ¹³C NMR spectra of various crystalline forms of carvedilol dihydrogen phosphate exhibit unique sets of chemical shifts. For example, one crystalline form, referred to as Form R, is characterized by chemical shift resonances at approximately 153.7, 147.9, and 122.8 ± 0.2 ppm. google.comgoogle.com Another form, Form N, shows resonances at about 154.4, 146.9, and 138.4 ± 0.2 ppm. google.comgoogle.com These differences in chemical shifts arise from variations in molecular conformation and intermolecular packing within the crystal lattice of each polymorph.

An essentially amorphous form of carvedilol dihydrogen phosphate has been characterized by broad chemical shift resonances at about 154.6, 146.7, 140.3, and 100.4 ± 0.2 ppm. google.com The broadness of the peaks is a characteristic feature of amorphous materials, reflecting the distribution of local environments.

Interactive Table: Characteristic ¹³C NMR Chemical Shifts for Different Forms of Carvedilol Dihydrogen Phosphate

| Polymorphic Form | Characteristic Chemical Shifts (ppm) | Reference |

|---|---|---|

| Form R | 153.7, 147.9, 122.8 (±0.2) | google.comgoogle.com |

| Form N | 154.4, 146.9, 138.4 (±0.2) | google.comgoogle.com |

| Form L | 156.6, 150.3, 102.5 (±0.2) | google.comgoogle.comgoogle.com |

| Amorphous | 154.6, 146.7, 140.3, 100.4 (±0.2) | google.com |

Solid-State ³¹P NMR for Phosphorus Environments and Polymorphism

Solid-state ³¹P NMR spectroscopy is specifically used to probe the environment of the phosphorus atom in the phosphate moiety of carvedilol phosphate. This technique is highly sensitive to the nature of the phosphate counter-ion and its interactions within the crystal structure.

Different polymorphic forms of carvedilol phosphate can exhibit distinct ³¹P chemical shifts, reflecting differences in the hydrogen bonding and ionic interactions involving the phosphate group. This makes ³¹P NMR a powerful tool for polymorph screening and characterization. For instance, a solid-state ³¹P NMR spectrum has been reported for carvedilol dihydrogen phosphate dihydrate (Form I), which can be compared with anhydrous forms to identify differences in the phosphorus environment. googleapis.comgoogle.comgoogle.com

²H NMR for Hydration State Analysis

Deuterium (²H) NMR spectroscopy is a specialized technique used to investigate the hydration state and the dynamics of water molecules within a crystal lattice. nih.gov In the context of carvedilol phosphate, ²H NMR can be employed to confirm the anhydrous nature of a sample.

By exposing a sample to D₂O vapor or using D₂O in the crystallization process, one can study the potential for water uptake and the nature of water binding sites. nih.gov For an anhydrous form, the absence of significant ²H NMR signals after such experiments would confirm its non-hydrated state. Furthermore, this technique can distinguish between mobile (surface) water and structurally bound water, providing a more detailed picture of the hydration state than thermogravimetric analysis alone. tandfonline.com

Microscopic Techniques

Microscopic techniques provide visual information about the morphology, particle size, and crystal habit of this compound. This is important as these physical properties can influence the material's bulk properties and processability.

Optical microscopy can be used to observe the crystal shape and size of different polymorphs. For example, distinct crystal habits have been observed for different polymorphic forms of carvedilol, which can be correlated with their dissolution properties. researchgate.net Scanning Electron Microscopy (SEM) offers higher magnification and depth of field, providing detailed images of the surface topography of the crystals. Transmission Electron Microscopy (TEM) can reveal information about the internal structure and ensures that drug and carrier particles are in intimate contact while preserving their morphology. mdpi.com These imaging techniques are often used in conjunction with spectroscopic and diffraction methods to provide a comprehensive characterization of the solid-state properties of this compound. researchgate.netresearchgate.net

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carvedilol dihydrogen phosphate |

| Carvedilol |

| Carvedilol phosphate |

| Carvedilol hydrogen phosphate |

| Carvedilol dihydrogen phosphate hemihydrate |

| Carvedilol dihydrogen phosphate dihydrate |

| Carvedilol hydrobromide dioxane solvate |

| Carvedilol hydrobromide 1-pentanol solvate |

| Carvedilol mandelate |

| Carvedilol lactate |

| Carvedilol maleate |

| Carvedilol sulfate |

| Carvedilol glutarate |

| Carvedilol benzoate |

| Acyclovir |

| Ondansetron hydrochloride |

| Propranolol |

| Atenolol |

| Metoprolol |

| Valsartan |

| Ritonavir |

| Hydrochlorothiazide |

| Amikacin sulfate |

| Indomethacin |

| Sodium dihydrogen orthophosphate |

| Dipotassium hydrogen phosphate |

| Phosphorus pentoxide |

| Polyphosphoric acid |

| Phosphoric acid |

| Acetonitrile |

| Diethylene glycol |

| Dimethylacetamide |

| Sulfolane |

| Tetrahydrofuran |

| Dimethylformamide |

| Methanol |

| Ethyl acetate |

| Toluene |

| Perchloric acid |

| Glacial acetic acid |

| Potassium bromide |

| Sodium lauryl sulfate |

| Hydrochloric acid |

| Sodium hydroxide |

| Sulfuric acid |

| Water |

| Deuterium oxide |

| Nitrogen |

| Carbon |

| Oxygen |

| Phosphorus |

| Hydrogen |

| Bromine |

| Chlorine |

| Sodium |

| Aluminum |

| Silicon |

| Palladium |

| Molybdenum |

| Cerium |

| Thallium |

| Glycine |

| Copovidone K28 |

| Ethyl cellulose |

| Hydroxypropyl-β-cyclodextrin |

| Pluronic® F-127 |

| Soluplus® |

| Myrj |

| F68 |

| Sodium alginate |

| Guar gum |

| Xanthan gum |

| Locust bean gum |

| Halloysite |

| Kaolinite |

| Imidazolium carboxylates |

| Perylene |

| 1-naphtholbenzein |

| Carboxy methyl cellulose |

| Sodium bi carbonate |

| Talc |

| Magnesium stearate |

| Sodium starch glycolate |

| HPMC K100M |

| HPMC K4M |

| HPMC |

| Polyethylene glycol 8000 |

| Low-density lipoproteins |

| Norepinephrine |

| Renin |

| Calcium |

| Aβ25-35 peptide |

| Cryoprotectant |

| Surfactant |

| Biopolymers |

| Polymers |

| Excipients |

| Solvents |

| Ligand |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |

| Filter |

| Cyclone |